
3-Descyano Febuxostat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Gestion de la goutte
3-Descyano Febuxostat : est principalement connu pour son rôle dans la gestion de la goutte. Il agit comme un inhibiteur de la xanthine oxydase, réduisant efficacement les taux d’acide urique dans l’organisme . Cela aide à soulager les symptômes de la goutte et soutient le contrôle à long terme de la maladie, particulièrement bénéfique pour les patients intolérants à d’autres médicaments comme l’allopurinol.
Sécurité cardiovasculaire
Des études récentes ont mis en évidence la sécurité cardiovasculaire du This compound. Il a été démontré qu’il avait un impact minimal sur la santé cardiovasculaire, ce qui est une considération importante étant donné que les patients atteints de goutte ont souvent des affections cardiovasculaires concomitantes .
Effets rénaux
Le composé a des effets néphroprotecteurs potentiels, qui sont particulièrement remarquables pour les patients ayant des problèmes rénaux. Il peut également contribuer à prévenir la formation de calculs rénaux, ajoutant un autre niveau de bénéfice pour les personnes souffrant de goutte .
Sécurité hépatique
This compound : présente une hépatotoxicité minimale, ce qui en fait une option appropriée pour les patients ayant des comorbidités hépatiques. Ceci est un aspect important du profil du médicament, compte tenu de la nécessité d’options thérapeutiques sûres pour les personnes ayant une fonction hépatique compromise .
Applications musculo-squelettiques
Au-delà de son utilisation principale dans la goutte, This compound possède des propriétés anti-inflammatoires qui suggèrent des applications potentielles dans d’autres affections musculo-squelettiques. Cela pourrait inclure le traitement des affections caractérisées par l’inflammation et la douleur .
Syndrome métabolique
Les propriétés anti-inflammatoires du This compound laissent également entrevoir des applications possibles dans le contexte du syndrome métabolique. Il s’agit d’un groupe de maladies qui augmentent le risque de maladie cardiaque, d’accident vasculaire cérébral et de diabète, et la gestion de l’inflammation est un élément clé des stratégies de traitement .
Mécanisme D'action
Target of Action
The primary target of 3-Descyano Febuxostat is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid, a substance that, when accumulated, can lead to conditions such as gout .
Mode of Action
This compound acts as a non-purine selective inhibitor of XO . By inhibiting the activity of XO, it reduces the synthesis of uric acid, thereby decreasing serum uric acid levels .
Biochemical Pathways
The inhibition of XO disrupts the purine degradation pathway, leading to a decrease in uric acid production . This results in a reduction of uric acid accumulation in the body, which can alleviate symptoms of gout and other conditions associated with hyperuricemia .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed following oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours . It has a mean apparent total clearance of 10–12 L/h and an apparent volume of distribution at steady state of 33–64L .
Result of Action
The action of this compound leads to significant decreases in serum and urinary uric acid concentrations . This can effectively manage chronic hyperuricemia in adults with gout who have an inadequate response or intolerance to allopurinol . Moreover, it has been observed to ameliorate inflammation, fibrosis, and lipid accumulation in the liver .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors like age, sex, and renal function can influence its efficacy . It’s also worth noting that the compound exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities .
Analyse Biochimique
Cellular Effects
The cellular effects of 3-Descyano Febuxostat are not well-studied. Febuxostat, a related compound, has been shown to have significant effects on cellular processes. For instance, Febuxostat has been found to slow the decline of estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease (CKD) stages 3 and 4 and asymptomatic hyperuricemia
Molecular Mechanism
Febuxostat, a related compound, works by selectively inhibiting xanthine oxidase, resulting in reduced uric acid production
Dosage Effects in Animal Models
Febuxostat has been shown to have dose-dependent effects in animal models of metabolic syndrome
Metabolic Pathways
Febuxostat is known to undergo metabolism primarily via the cytochrome P450 enzyme system
Propriétés
IUPAC Name |
4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKJCYASUIQELO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170852 |
Source


|
| Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206550-99-3 |
Source


|
| Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206550-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

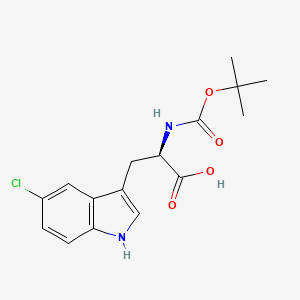
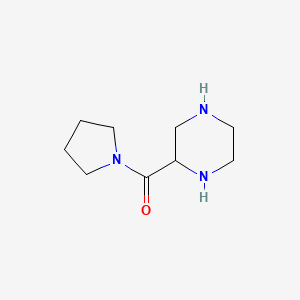

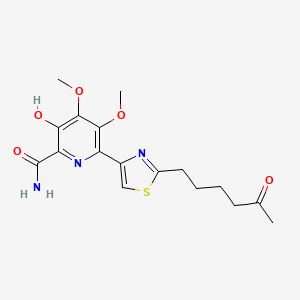

![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)



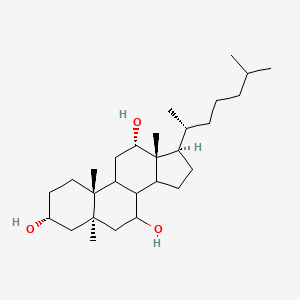
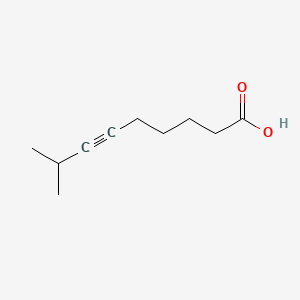
![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
